molecular formula C15H12ClIO3 B4610006 3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde

3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B4610006
M. Wt: 402.61 g/mol
InChI Key: VAVIUSDHZXSOAF-UHFFFAOYSA-N
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Description

3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H12ClIO3 and its molecular weight is 402.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.95197 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalytic Oxidation Applications

The compound shows potential in photocatalytic oxidation processes. A study by Higashimoto et al. (2009) demonstrated the high conversion and selectivity of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes using a TiO2 photocatalyst under O2 atmosphere. This indicates its potential utility in photocatalytic reactions under visible light.

Catalytic Oxidation Processes

The compound is relevant in catalytic oxidation processes. In research by Jiang et al. (2014), a Cu(OAc)2-catalyzed oxidation method was developed for transforming aromatic alcohols into various aromatic carbonyl compounds, highlighting its potential in organic synthesis and pharmaceutical applications.

Electrochemical Applications

In the context of electrochemistry, Sherbo et al. (2018) explored the paired electrolysis of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde. This process demonstrates the potential of such compounds in the electrochemical field, particularly in creating efficient redox reactions.

Molecular and Spectroscopic Analysis

For molecular and spectroscopic analysis, Beytur and Avinca (2021) conducted a study on 3-p-methoxybenzyl/m-chlorobenzyl/phenyl derivatives, which included electronic, nonlinear optical properties, and spectroscopic properties analysis. This suggests the compound's utility in detailed molecular characterization and analysis.

Synthesis and Structure Verification

In the field of synthesis and chemical analysis, Hyötyläinen and Knuutinen (1993) synthesized chlorinated vanillins (similar to 3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde) and verified their structures using gas chromatography and mass spectrometry. This indicates the compound's role in the synthesis and structural analysis of complex organic molecules.

Synthesis of Chalcone Derivatives

A study by Rijal et al. (2022) focused on the synthesis of chalcone derivatives from halogenated vanillin and evaluated their antioxidant activity. This showcases the compound's relevance in creating derivatives with potential biological activities.

Properties

IUPAC Name

3-chloro-4-[(3-iodophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVIUSDHZXSOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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